![molecular formula C23H25N5O B11260317 N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11260317.png)
N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine: is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a benzyl group, a piperazine ring substituted with a 3-methylbenzoyl group, and an amine group attached to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as 1,4-diketones.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine core.
Benzylation: The benzyl group can be introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base.
Acylation: The 3-methylbenzoyl group can be introduced through an acylation reaction, using 3-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated pyridazine rings.
Substitution: Functionalized derivatives with various substituents at different positions.
Aplicaciones Científicas De Investigación
N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine: Similar structure with a 4-methylbenzoyl group instead of a 3-methylbenzoyl group.
N-benzyl-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine: Similar structure with a 3-chlorobenzoyl group instead of a 3-methylbenzoyl group.
N-benzyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-amine: Similar structure with a 3-methylphenyl group instead of a 3-methylbenzoyl group.
Uniqueness
N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzyl group, a piperazine ring with a 3-methylbenzoyl substituent, and a pyridazine ring with an amine group makes it a versatile compound with diverse applications.
Propiedades
Fórmula molecular |
C23H25N5O |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C23H25N5O/c1-18-6-5-9-20(16-18)23(29)28-14-12-27(13-15-28)22-11-10-21(25-26-22)24-17-19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3,(H,24,25) |
Clave InChI |
FRUNLGUZEPJBCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B11260246.png)
![3-methyl-N-(4-methylbenzyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260254.png)
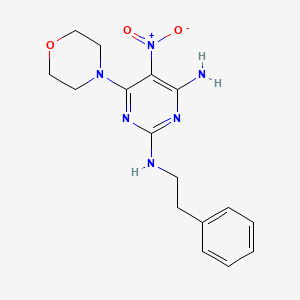
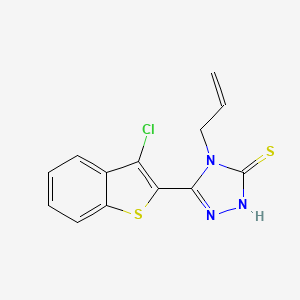
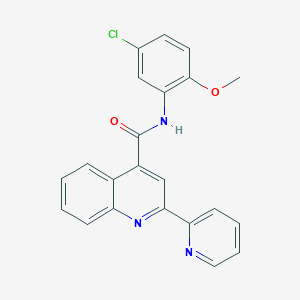
![N-(3,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260276.png)
![N-(2,3-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11260277.png)
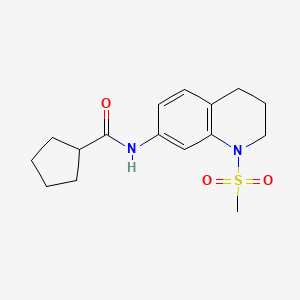
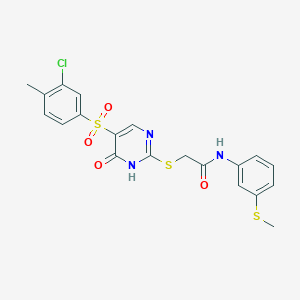
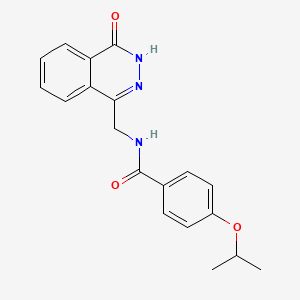
![3,4-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11260291.png)
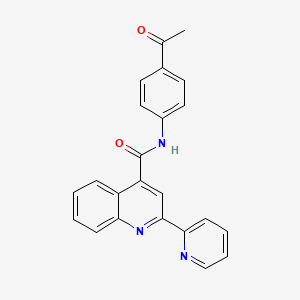
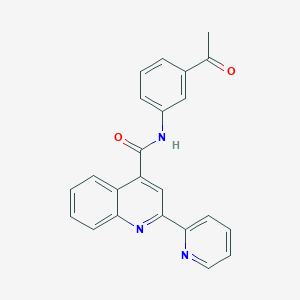
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11260310.png)
